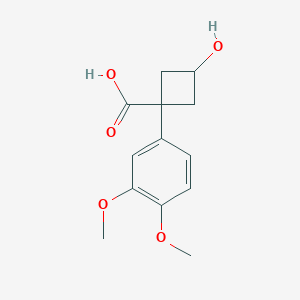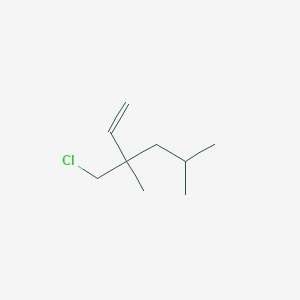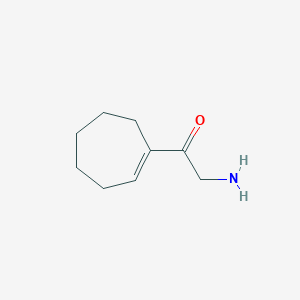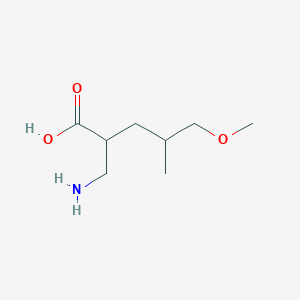
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure and the presence of a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile under UV light or high-pressure conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the cyclobutane ring with a 3,4-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), borane
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of an alcohol from the carboxylic acid group
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with biological molecules, potentially modulating their activity. The 3,4-dimethoxyphenyl group may also contribute to its biological effects by interacting with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3s)-1-(3,4-dihydroxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with hydroxyl groups instead of methoxy groups on the phenyl ring.
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-aminocyclobutane-1-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group on the cyclobutane ring.
Uniqueness
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both methoxy groups on the phenyl ring and the hydroxyl group on the cyclobutane ring. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-17-10-4-3-8(5-11(10)18-2)13(12(15)16)6-9(14)7-13/h3-5,9,14H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
VZFUTOAIIOSGCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CC(C2)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)


amine](/img/structure/B13203627.png)



![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
